molecular formula C18H18O B14594300 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- CAS No. 60582-52-7

3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-

Cat. No.: B14594300
CAS No.: 60582-52-7
M. Wt: 250.3 g/mol
InChI Key: JZCVVZKZZAWJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- is an organic compound characterized by a cyclopentene ring fused with a phenyl group that is further substituted with a cycloheptatriene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentene ring, which can be achieved through the acid-catalyzed dehydration of cyclopentanediols . The phenyl group with the cycloheptatriene moiety can be introduced through a series of Friedel-Crafts alkylation reactions, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines, alcohols

Mechanism of Action

The mechanism of action of 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects . For example, it may inhibit enzyme activity or alter receptor signaling, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- is unique due to its combination of a cyclopentene ring, phenyl group, and cycloheptatriene moiety.

Properties

CAS No.

60582-52-7

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-(4-cyclohepta-2,4,6-trien-1-ylphenyl)cyclopent-3-en-1-ol

InChI

InChI=1S/C18H18O/c19-18(13-5-6-14-18)17-11-9-16(10-12-17)15-7-3-1-2-4-8-15/h1-12,15,19H,13-14H2

InChI Key

JZCVVZKZZAWJKF-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(C2=CC=C(C=C2)C3C=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.